Reduced Lipophilicity (XLogP3) Compared to Fully Aromatic 9-(Naphthalen-1-yl)anthracene
The target compound exhibits an XLogP3 value of 6.1, which is 1.2 log units lower than the fully aromatic analog 9-(naphthalen-1-yl)anthracene (XLogP3 = 7.3), indicating moderately reduced lipophilicity [1]. This difference arises from the partial saturation of the anthracene core and the presence of a ketone oxygen, which increases polar surface area and hydrogen-bond acceptor count (1 vs. 0) [1].
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 6.1 |
| Comparator Or Baseline | 9-(Naphthalen-1-yl)anthracene: XLogP3 = 7.3 [1] |
| Quantified Difference | ΔXLogP3 = -1.2 (target is less lipophilic) |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem) and vendor-reported computed value (Smolecule) |
Why This Matters
Lower lipophilicity can improve solubility in moderately polar solvents and facilitate solution-processed device fabrication, offering a procurement-relevant differentiation when selecting between naphthyl-anthracene building blocks.
- [1] PubChem. 9-(Naphthalen-1-yl)anthracene. Compound Summary. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
